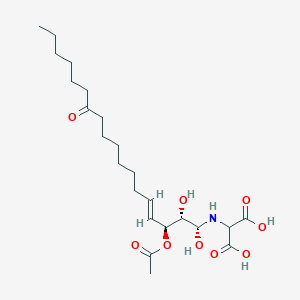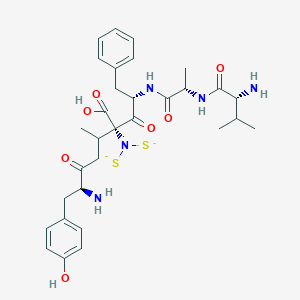
Enkephalin, pen(2,5)-ala(3)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enkephalin, pen(2,5)-ala(3)- is a type of endogenous opioid peptide that is naturally produced in the body. It belongs to the family of neuropeptides known as enkephalins, which are involved in pain regulation and other physiological processes. Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. Synthesis Method: Enkephalin, pen(2,5)-ala(3)- is synthesized through a complex process involving multiple steps. The first step involves the synthesis of the precursor molecule, which is then cleaved to produce the final product. The process is typically carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. Scientific Research Application: Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Mechanism of Action: Enkephalin, pen(2,5)-ala(3)- exerts its effects by binding to opioid receptors in the body. There are three main types of opioid receptors: mu, delta, and kappa. Enkephalin, pen(2,5)-ala(3)- has a high affinity for the delta opioid receptor, which is involved in pain regulation and other physiological processes. Biochemical and Physiological Effects: Enkephalin, pen(2,5)-ala(3)- has a number of biochemical and physiological effects in the body. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Enkephalin, pen(2,5)-ala(3)- has also been shown to have effects on the immune system, including the modulation of cytokine production. Advantages and Limitations for Lab Experiments: Enkephalin, pen(2,5)-ala(3)- has several advantages for use in lab experiments. It is a naturally occurring peptide, which means that it is less likely to cause adverse effects than synthetic compounds. Additionally, it has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is difficult to produce in large quantities, which can make it expensive to use. Additionally, its effects can be difficult to measure, which can make it challenging to study. Future Directions: There are several future directions for research on enkephalin, pen(2,5)-ala(3)-. One area of interest is the development of new therapeutic agents based on this peptide. Researchers are exploring the use of enkephalin, pen(2,5)-ala(3)- and other opioid peptides for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the immune-modulating effects of enkephalin, pen(2,5)-ala(3)-. Researchers are exploring the potential use of this peptide in the treatment of autoimmune diseases and other conditions that involve immune dysregulation. Finally, researchers are also exploring the use of enkephalin, pen(2,5)-ala(3)- as a tool for studying opioid receptors and other aspects of pain regulation.
Propriétés
Numéro CAS |
151608-23-0 |
|---|---|
Nom du produit |
Enkephalin, pen(2,5)-ala(3)- |
Formule moléculaire |
C31H41N5O7S2-2 |
Poids moléculaire |
659.8 g/mol |
Nom IUPAC |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
Clé InChI |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
Synonymes |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



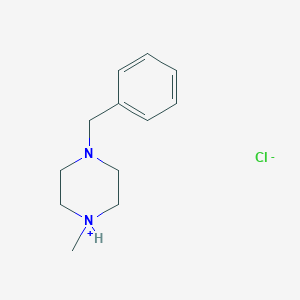
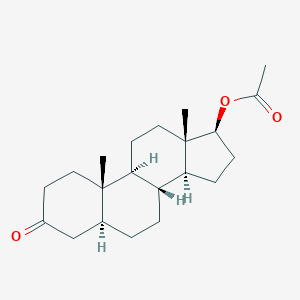
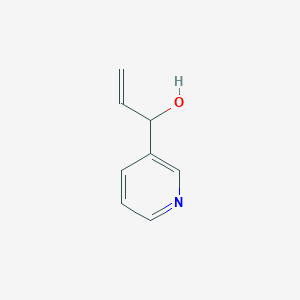
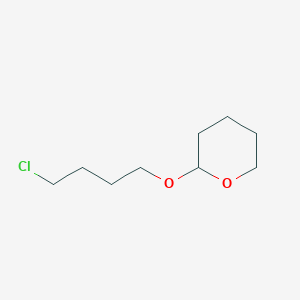





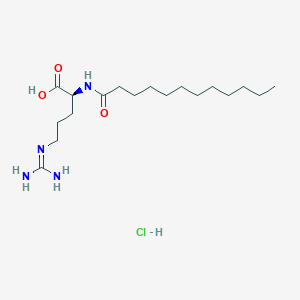
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)

